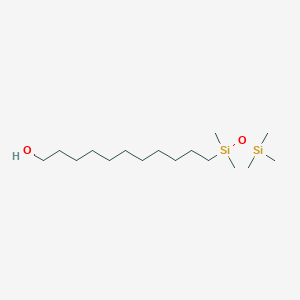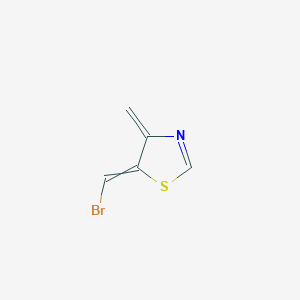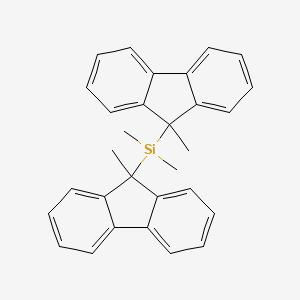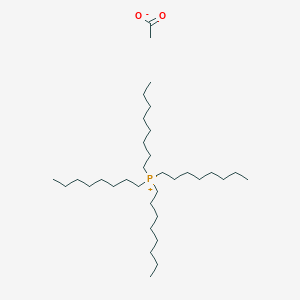
Benzenecarboximidamide, 2-chloro-4-hydrazino-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenecarboximidamide, 2-chloro-4-hydrazino- is a chemical compound with the molecular formula C7H9ClN4. It is known for its unique structure, which includes a benzenecarboximidamide core substituted with a chlorine atom and a hydrazino group.
Métodos De Preparación
The synthesis of Benzenecarboximidamide, 2-chloro-4-hydrazino- typically involves the following steps:
Starting Materials: The synthesis begins with benzenecarboximidamide as the core structure.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Benzenecarboximidamide, 2-chloro-4-hydrazino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Benzenecarboximidamide, 2-chloro-4-hydrazino- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Benzenecarboximidamide, 2-chloro-4-hydrazino- involves its interaction with specific molecular targets and pathways. The compound’s hydrazino group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or disruption of cellular processes. This mechanism is particularly relevant in its potential anticancer and antimicrobial activities .
Comparación Con Compuestos Similares
Benzenecarboximidamide, 2-chloro-4-hydrazino- can be compared with other similar compounds, such as:
Benzenesulfonamide derivatives: These compounds also contain a benzene ring with various substituents and have been studied for their biological activities.
Chlorobenzene derivatives: Compounds with chlorine atoms on the benzene ring, which exhibit different chemical reactivities and applications.
Hydrazinobenzene derivatives: These compounds contain hydrazino groups and are known for their diverse chemical and biological properties
Propiedades
Número CAS |
380241-55-4 |
|---|---|
Fórmula molecular |
C7H9ClN4 |
Peso molecular |
184.62 g/mol |
Nombre IUPAC |
2-chloro-4-hydrazinylbenzenecarboximidamide |
InChI |
InChI=1S/C7H9ClN4/c8-6-3-4(12-11)1-2-5(6)7(9)10/h1-3,12H,11H2,(H3,9,10) |
Clave InChI |
YJKVLBKNHMGCJN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1NN)Cl)C(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,7-Dihydroxy-1,9-bis(2-oxoheptyl)dibenzo[b,d]furan-2-carboxylic acid](/img/structure/B14260863.png)
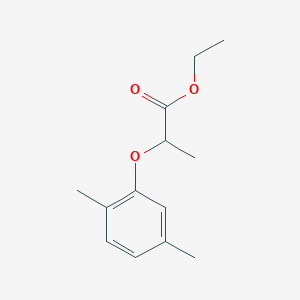
![Methylcarbamic acid;1-[3-(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B14260873.png)
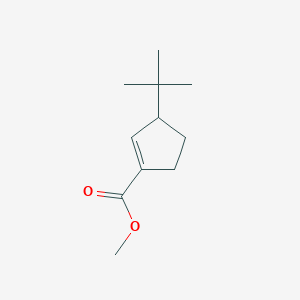

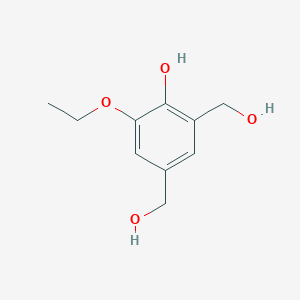
![4-Pentylphenyl 4-[(but-3-en-1-yl)oxy]benzoate](/img/structure/B14260897.png)
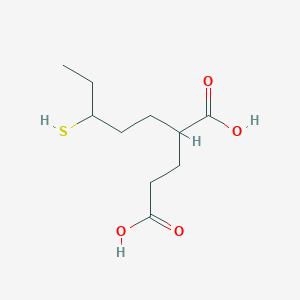
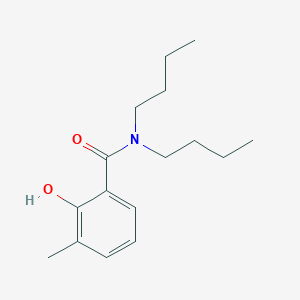
![Butanal, 2-[(4-methoxyphenyl)methoxy]-4-(phenylseleno)-, (2R)-](/img/structure/B14260912.png)
